molecular formula C10H13NO B13613339 2,2-Dimethyl-3-(pyridin-2-yl)propanal

2,2-Dimethyl-3-(pyridin-2-yl)propanal

Cat. No.: B13613339
M. Wt: 163.22 g/mol
InChI Key: SCIYBLOLFFOMPY-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(pyridin-2-yl)propanal is an organic compound with the molecular formula C10H13NO It is a derivative of pyridine and is characterized by the presence of a dimethyl group and an aldehyde functional group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(pyridin-2-yl)propanal typically involves the reaction of pyridine derivatives with appropriate aldehyde precursors. One common method is the condensation reaction between 2-pyridinecarboxaldehyde and isobutyraldehyde under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and controlled production of the compound by continuously feeding reactants into a reactor and collecting the product. The use of automated systems and advanced purification techniques ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(pyridin-2-yl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-3-(pyridin-2-yl)propanal has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers[][3].

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development[][3].

    Industry: It is used in the production of specialty chemicals and materials with specific properties[][3].

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(pyridin-2-yl)propanal involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. Additionally, the pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-3-(pyridin-2-yl)propanal is unique due to its specific combination of a pyridine ring and an aldehyde functional group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2,2-dimethyl-3-pyridin-2-ylpropanal

InChI

InChI=1S/C10H13NO/c1-10(2,8-12)7-9-5-3-4-6-11-9/h3-6,8H,7H2,1-2H3

InChI Key

SCIYBLOLFFOMPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CC=N1)C=O

Origin of Product

United States

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